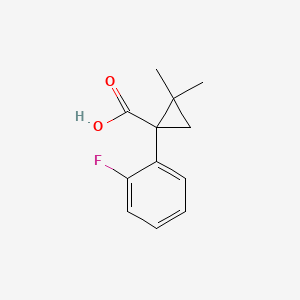

1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-11(2)7-12(11,10(14)15)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISGDNPYRXZDBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(C2=CC=CC=C2F)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672383 | |

| Record name | 1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-90-9 | |

| Record name | 1-(2-Fluorophenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Basic Information

- Molecular Formula : C12H13FO2

- Molecular Weight : 208.23 g/mol

- Appearance : White crystalline powder

- Purity : Typically ≥95% .

Structural Characteristics

The compound features a cyclopropane ring, which imparts unique reactivity and stability characteristics, making it suitable for various synthetic applications. The presence of the fluorophenyl group enhances its biological activity and solubility in organic solvents.

Organic Synthesis

1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid is utilized as an intermediate in the synthesis of complex organic molecules. It serves as a building block for:

- Pharmaceutical Compounds : The compound's structural framework is employed in the design of new drugs, particularly those targeting specific biological pathways.

- Agrochemicals : It is used in the synthesis of pesticides and herbicides, leveraging its cyclopropane structure for enhanced biological activity.

Pharmaceutical Applications

Research indicates that derivatives of this compound exhibit significant pharmacological properties. Notable applications include:

- Anticancer Agents : Studies have shown that modifications of the cyclopropanecarboxylic acid can lead to compounds with potent anticancer activity.

- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains, making them candidates for antibiotic development.

Agrochemical Applications

The compound is also relevant in the field of agrochemistry:

- Pesticide Development : Its derivatives are explored for use as insecticides due to their ability to disrupt insect physiological processes.

- Herbicide Formulations : The compound's stability and efficacy make it suitable for incorporation into herbicide formulations.

Case Study 1: Synthesis of Anticancer Agents

A recent study focused on synthesizing new derivatives from this compound. Researchers modified the carboxylic acid group to enhance cytotoxicity against cancer cell lines. The results indicated improved potency compared to existing treatments .

Case Study 2: Development of Insecticides

In another study, researchers synthesized several analogs based on this compound to evaluate their insecticidal properties against common agricultural pests. The findings revealed that certain derivatives exhibited a higher mortality rate in treated pest populations compared to traditional insecticides .

Table 1: Comparison of Biological Activities

| Compound Derivative | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | Anticancer | 5.0 | |

| Derivative B | Antimicrobial | 10.0 | |

| Derivative C | Insecticidal | 15.0 |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product |

|---|---|---|

| Esterification | This compound + Alcohol | Ester Derivative |

| Halogenation | This compound + Halogen | Halogenated Product |

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between the target compound and related cyclopropanecarboxylic acid derivatives:

Physicochemical and Biochemical Properties

- Electron-Withdrawing Effects : Fluorine substitution (as in the target compound) increases the acidity of the carboxylic acid group compared to methoxy or chlorine substituents, enhancing reactivity in enzyme interactions .

- Lipophilicity : The 2-fluorophenyl group likely confers moderate lipophilicity, balancing solubility and membrane permeability. Chlorinated analogs (e.g., DCCA) exhibit higher logP values due to chlorine’s hydrophobicity, making them persistent environmental biomarkers .

- Metabolic Stability : Fluorine’s resistance to oxidative metabolism may extend the half-life of the target compound compared to chlorinated derivatives, which are rapidly excreted as pyrethroid metabolites .

Functional and Mechanistic Insights

- Pesticide Metabolites : Chlorinated cyclopropanecarboxylic acids (e.g., cis/trans-DCCA) are urinary biomarkers for pyrethroid exposure, linked to respiratory symptoms in farmworkers . The target compound’s fluorinated structure may reduce toxicity but retain bioactivity, though this requires validation.

- Enzyme Interactions : Analogous compounds like AG-1749 (a proton pump inhibitor) demonstrate that cyclopropane carboxylates inhibit ATPases via cysteine residue binding . Fluorine’s electronegativity could modulate such interactions by altering electron density at the active site.

- Synergistic Effects : The (1R,3S)-3-(2,2-dichloroethenyl) derivative acts as a repellent synergist, enhancing efficacy by 30-fold in mosquito studies . Fluorinated versions may offer similar advantages with improved environmental safety.

Preparation Methods

Cyclopropanation of 2-Fluorostyrene Derivatives

A plausible route involves the cyclopropanation of 2-fluorostyrene or its derivatives using Simmons-Smith type reagents or diazo compounds in the presence of catalysts to form the cyclopropane ring bearing the fluorophenyl group. Subsequent oxidation or carboxylation steps introduce the carboxylic acid functionality at the cyclopropane ring.

Cross-Coupling and Fluorination Approaches

- Cross-Coupling: The fluorophenyl group can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate cyclopropane precursors bearing halide or boronate groups.

- Direct Fluorination: Alternatively, selective fluorination of phenyl groups on cyclopropane intermediates can be performed using electrophilic fluorinating agents, though regioselectivity must be carefully controlled.

Case Study: Preparation of Related 2,2-Dimethylcyclopropanecarboxylic Acids

A well-documented process for preparing 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid—structurally related to the target compound—provides valuable procedural insights:

| Step | Description | Details |

|---|---|---|

| 1 | Starting Material | Racemic cis,trans mixture of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid |

| 2 | Resolution Agent | Alkaloid base: 1-ephedrine or quinine |

| 3 | Solvent | Ethyl acetate (with quinine) or acetonitrile (with 1-ephedrine) |

| 4 | Procedure | Dissolve racemic acid and alkaloid base in hot solvent, cool to precipitate salt, filter and isolate salt |

| 5 | Hydrolysis | Treat salt with aqueous hydrochloric acid to regenerate enriched acid |

| 6 | Purification | Extract with diethyl ether, wash, dry, and concentrate |

Outcome: Enrichment of the desired (+)-cis isomer to over 50%, with isomer ratios reaching up to 93.6% (+)-cis after esterification and analysis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Cyclopropanation Method | Carbene transfer or cycloaddition |

| Fluorophenyl Introduction | Cross-coupling or direct fluorination |

| Resolution Agents | 1-ephedrine, quinine |

| Solvents for Resolution | Acetonitrile (1-ephedrine), Ethyl acetate (quinine) |

| Temperature Control | Hot dissolution followed by cooling |

| Purification Techniques | Fractional crystallization, salt formation, hydrolysis |

| Isomer Enrichment Achieved | >50% desired isomer |

Research Findings and Considerations

- The direct synthesis of this compound requires careful selection of cyclopropanation conditions to preserve the fluorophenyl substituent.

- Cross-coupling methods provide modular access to fluorophenyl-substituted cyclopropanes.

- Optical resolution via salt formation with chiral amines is an effective strategy to enrich specific stereoisomers.

- Solvent choice critically influences salt crystallization and purity.

- The methodologies used for related cyclopropanecarboxylic acids can be adapted for the fluorophenyl-substituted analog.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid?

The synthesis typically involves two key steps: cyclopropanation and functional group introduction .

- Cyclopropanation : A diazo compound (e.g., dimethyl diazomalonate) reacts with a fluorophenyl-substituted alkene under transition metal catalysis (e.g., Rh(II) or Cu(I)) to form the cyclopropane core .

- Fluorophenyl Integration : The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, depending on precursor availability .

- Carboxylic Acid Formation : Hydrolysis of ester intermediates (e.g., methyl or tert-butyl esters) under acidic or basic conditions yields the final carboxylic acid .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation or moisture absorption .

- Safety : Avoid heat sources and sparks due to potential decomposition risks. Use fume hoods for weighing and handling .

- Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal by certified hazardous waste services .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring geometry (e.g., coupling constants for vicinal protons) and fluorophenyl substitution patterns .

- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-F bonds (1100–1000 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s reactivity in cyclopropane ring-opening reactions?

The electron-withdrawing fluorine at the ortho position stabilizes transition states in ring-opening reactions via inductive effects. For example:

- Acid-Catalyzed Ring Opening : The fluorine atom enhances carbocation stability at the adjacent carbon, favoring regioselective cleavage .

- Nucleophilic Attack : Fluorine’s steric and electronic effects direct nucleophiles to the less hindered cyclopropane carbon, as observed in analogous difluorocyclopropane systems .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., antifungal potency) may arise from:

- Enantiomeric Purity : Use chiral HPLC or SFC to confirm stereochemical homogeneity, as impurities in enantiomers can skew activity .

- Solubility Artifacts : Pre-dissolve the compound in DMSO or surfactants (e.g., Tween-80) to ensure uniform distribution in aqueous assays .

- Metabolic Instability : Conduct stability assays in cell culture media to rule out rapid degradation .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Docking Studies : Use software like AutoDock Vina to predict interactions with enzymes (e.g., ACC deaminase) by modeling fluorophenyl stacking and hydrogen bonding with the carboxylic acid .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize derivatives for synthesis .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

- Catalyst Selection : Chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) improve enantioselectivity during cyclopropanation but require optimization of solvent polarity and temperature .

- Racemization Risks : Monitor reaction conditions (pH, temperature) during hydrolysis to prevent loss of stereochemical integrity .

Methodological Considerations

Q. How to optimize reaction yields in large-scale syntheses?

- Stepwise Temperature Control : Perform cyclopropanation at 0–5°C to suppress side reactions, then gradually warm to room temperature .

- Catalyst Recycling : Immobilize transition metal catalysts on silica or polymer supports to reduce costs and metal contamination .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Enzyme Inhibition : Use ACC deaminase inhibition assays with UV-Vis monitoring of α-ketobutyrate production .

- Antifungal Screening : Follow CLSI guidelines for broth microdilution assays against Candida spp. or Aspergillus fumigatus .

Q. How to address solubility issues in pharmacokinetic studies?

- Prodrug Design : Convert the carboxylic acid to a methyl ester or amide to enhance cell permeability, then enzymatically hydrolyze in vivo .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve aqueous solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.